[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5
Brand Name: Vulcanchem
CAS No.: 1794960-44-3
VCID: VC0133938
InChI: InChI=1S/C22H22O4/c23-14-20(24)19-11-12-21(25-15-17-7-3-1-4-8-17)22(13-19)26-16-18-9-5-2-6-10-18/h1-13,20,23-24H,14-16H2/i11D,12D,13D,14D2
SMILES: C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CO)O)OCC3=CC=CC=C3
Molecular Formula: C22H22O4
Molecular Weight: 355.445

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5

CAS No.: 1794960-44-3

Cat. No.: VC0133938

Molecular Formula: C22H22O4

Molecular Weight: 355.445

* For research use only. Not for human or veterinary use.

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 - 1794960-44-3

Specification

CAS No. 1794960-44-3
Molecular Formula C22H22O4
Molecular Weight 355.445
IUPAC Name 1,1-dideuterio-2-[2,3,6-trideuterio-4,5-bis(phenylmethoxy)phenyl]ethane-1,2-diol
Standard InChI InChI=1S/C22H22O4/c23-14-20(24)19-11-12-21(25-15-17-7-3-1-4-8-17)22(13-19)26-16-18-9-5-2-6-10-18/h1-13,20,23-24H,14-16H2/i11D,12D,13D,14D2
Standard InChI Key TUPSTLDQFNUXKF-HQMUZNGPSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CO)O)OCC3=CC=CC=C3

Introduction

Chemical Properties and Structure

Basic Chemical Information

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 is identified by the CAS number 1794960-44-3 and possesses the molecular formula C22H22O4. It has a molecular weight of 355.445 g/mol, featuring specific structural characteristics that make it valuable for specialized research applications.

The compound is structurally characterized by a phenyl ring with two benzyloxy groups attached at the 3 and 4 positions, connected to a 1,2-ethanediol moiety. The "d5" designation indicates the presence of five deuterium atoms strategically positioned within the molecule, replacing standard hydrogen atoms.

Chemical Identifiers and Nomenclature

The table below summarizes the key chemical identifiers for [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5:

ParameterValue
CAS Number1794960-44-3
Molecular FormulaC22H22O4
Molecular Weight355.445 g/mol
IUPAC Name1,1-dideuterio-2-[2,3,6-trideuterio-4,5-bis(phenylmethoxy)phenyl]ethane-1,2-diol
Standard InChIInChI=1S/C22H22O4/c23-14-20(24)19-11-12-21(25-15-17-7-3-1-4-8-17)22(13-19)26-16-18-9-5-2-6-10-18/h1-13,20,23-24H,14-16H2/i11D,12D,13D,14D2
Standard InChIKeyTUPSTLDQFNUXKF-HQMUZNGPSA-N

Deuterium Labeling Significance

Structural Isotopic Pattern

The deuterium labeling in [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 follows a specific pattern, with five deuterium atoms strategically incorporated into the molecule. This includes two deuterium atoms at the 1-carbon position of the ethanediol moiety (dideuterio) and three deuterium atoms distributed across positions 2, 3, and 6 of the phenyl ring (trideuterio).

Advantages of Deuterium Labeling

The incorporation of deuterium atoms provides significant advantages for research applications:

  • Enhanced stability compared to radioactive isotopes

  • Minimal interference with chemical or biological properties of the parent compound

  • Precise tracking capability in complex biological matrices

  • Improved mass spectrometric detection and quantification

  • Extended half-life in metabolic systems due to the kinetic isotope effect

Applications in Scientific Research

Metabolic Pathway Analysis

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 is primarily utilized as an intermediate in the synthesis of catecholamine metabolites. Catecholamines, which include dopamine, norepinephrine, and epinephrine, are neurotransmitters that play crucial roles in various physiological processes in the human body.

The deuterium labeling allows researchers to conduct precise tracking and analysis of metabolic pathways in biological systems. This capability is particularly valuable for understanding the pharmacokinetics and pharmacodynamics of drugs related to these neurotransmitters.

Pharmaceutical Research Applications

In pharmaceutical research, [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 serves multiple important functions:

  • Acts as a reference standard for analytical methods

  • Enables quantitative analysis of drug metabolism

  • Facilitates the development of more effective drugs targeting catecholamine-related disorders

  • Provides insight into the biochemical mechanisms of neurological diseases

Historical Context and Development

Synthetic Origins

The synthesis of catecholamines and their metabolites has been a subject of significant scientific interest since the early 1960s. Researchers like Benigni and Verbiscar made notable contributions to this field by exploring various synthetic routes for these compounds.

The development of deuterium-labeled versions, like [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5, represents an important advancement in this field, offering enhanced analytical capabilities while maintaining the chemical behavior of the non-deuterated analogs.

Evolution of Research Applications

Over time, the applications of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 have expanded from basic chemical synthesis to more sophisticated uses in metabolomics, pharmacokinetic studies, and neuroscience research. The compound's role in elucidating the metabolic pathways of catecholamines has been particularly valuable for understanding conditions like Parkinson's disease, anxiety disorders, and various cardiovascular conditions.

Synthesis and Preparation Methods

General Synthetic Approach

Comparison with Related Compounds

Structural Analogs

[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 belongs to a family of structurally related compounds. The table below compares key features of this compound with related molecules:

CompoundCAS NumberMolecular FormulaKey DistinctionPrimary Application
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d51794960-44-3C22H22O4Contains 5 deuterium atomsCatecholamine metabolite synthesis tracking
[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol100434-10-4C22H22O4Non-deuterated versionIntermediate in organic synthesis

Research Significance and Future Directions

Current Research Value

The ongoing value of [3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5 in research stems from several factors:

  • The persistent importance of catecholamines in neurological and cardiovascular research

  • Growing applications in metabolomics and personalized medicine

  • Expanding use in pharmaceutical development pipelines

  • Increased accessibility of mass spectrometry and other analytical techniques that leverage deuterium labeling

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